molecular formula C17H19N3O2S B508462 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA CAS No. 385385-25-1

3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA

Katalognummer: B508462
CAS-Nummer: 385385-25-1
Molekulargewicht: 329.4g/mol
InChI-Schlüssel: VFJJDPPORUAUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a propoxy group attached to the benzene ring and a pyridin-3-ylmethylcarbamothioyl group attached to the amide nitrogen

Eigenschaften

CAS-Nummer

385385-25-1

Molekularformel

C17H19N3O2S

Molekulargewicht

329.4g/mol

IUPAC-Name

4-propoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C17H19N3O2S/c1-2-10-22-15-7-5-14(6-8-15)16(21)20-17(23)19-12-13-4-3-9-18-11-13/h3-9,11H,2,10,12H2,1H3,(H2,19,20,21,23)

InChI-Schlüssel

VFJJDPPORUAUKL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-propoxybenzamide.

    Introduction of the Pyridin-3-ylmethylcarbamothioyl Group: The pyridin-3-ylmethylcarbamothioyl group can be introduced by reacting 4-propoxybenzamide with pyridin-3-ylmethyl isothiocyanate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-3-ylmethylcarbamothioyl)benzamide: Lacks the propoxy group, which may affect its chemical properties and biological activity.

    4-propoxy-N-(pyridin-2-ylmethylcarbamothioyl)benzamide: Similar structure but with a different position of the pyridine ring, potentially leading to different reactivity and applications.

Uniqueness

3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to the presence of both the propoxy group and the pyridin-3-ylmethylcarbamothioyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.